(E)-2,4-di-tert-butyl-6-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate

Description

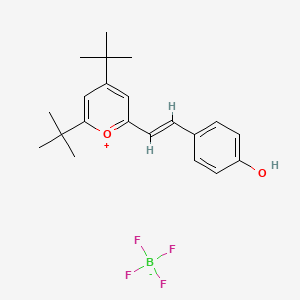

(E)-2,4-di-tert-butyl-6-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate is a cationic pyran derivative with a tetrafluoroborate counterion. Its structure features a styryl group substituted with a hydroxyl moiety at the para position, two tert-butyl groups at the 2- and 4-positions of the pyran ring, and a conjugated π-system that contributes to its electronic properties. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using programs like SHELXL ) and ORTEP-III for 3D visualization .

Properties

IUPAC Name |

4-[(E)-2-(4,6-ditert-butylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2.BF4/c1-20(2,3)16-13-18(23-19(14-16)21(4,5)6)12-9-15-7-10-17(22)11-8-15;2-1(3,4)5/h7-14H,1-6H3;/q;-1/p+1/b12-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABLUYAJYXZOOO-NBYYMMLRSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=[O+]C(=C1)C(C)(C)C)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=[O+]C(=C1)C(C)(C)C)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2,4-di-tert-butyl-6-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimalarial and antituberculosis properties, as well as its cytotoxic effects.

Chemical Structure and Properties

The compound features a pyran ring substituted with tert-butyl and hydroxystyryl groups, contributing to its unique reactivity and potential biological effects. The molecular formula is , and its structure can be represented as follows:

Antimalarial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimalarial activity. In a study evaluating various pyran derivatives against Plasmodium falciparum, several showed promising results with IC50 values less than 10 μM, indicating strong inhibitory effects on the malaria parasite. Notably, compounds with specific substitutions at the 6-position of the pyran ring demonstrated enhanced activity and selectivity indices greater than 10, suggesting a favorable therapeutic window for further development .

Antituberculosis Activity

The compound's activity against Mycobacterium tuberculosis was also assessed. While some derivatives of similar structures have shown moderate antimycobacterial activity, the specific compound did not exhibit significant anti-tuberculosis effects in preliminary assays. The lack of activity may be attributed to the steric hindrance introduced by the tert-butyl groups at positions 2 and 4 on the pyran ring .

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cell lines, including rat skeletal myoblasts (L6). The selectivity index (SI) was calculated to determine the compound's safety profile relative to its efficacy against target pathogens. Compounds with lower cytotoxicity and higher SI values are preferred for therapeutic applications. For instance, certain derivatives exhibited moderate cytotoxicity but maintained selectivity against P. falciparum, indicating their potential for further development as antimalarial agents .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of related pyran compounds:

| Compound Name | Target Pathogen | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | Plasmodium falciparum | <10 | >10 |

| Compound B | Mycobacterium tuberculosis | 45 | N/A |

| Compound C | Leishmania donovani | 4.5 | N/A |

| Compound D | L6 Rat Myoblasts | 42 | <1 |

Case Studies

- Antimalarial Efficacy : A series of styryl-pyranones were synthesized and tested against P. falciparum. The most active compound exhibited an IC50 of 1.5 μM with a high selectivity index, suggesting it could serve as a lead compound for further drug development targeting malaria .

- Cytotoxicity Assessment : In evaluating cytotoxic effects on L6 cells, several compounds were identified with moderate toxicity levels but retained sufficient selectivity against malaria parasites. This balance is crucial for developing safe therapeutic agents .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Substituent Effects and Spectral Data

The tert-butyl groups in the target compound enhance steric hindrance and solubility in nonpolar solvents compared to less bulky substituents. Analogous compounds, such as those in (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), rely on NMR (1H and 13C) and UV spectroscopy for structural confirmation . For example:

The absence of specific spectral data for the target compound highlights the need for experimental validation. However, the styryl and hydroxyl groups suggest strong UV absorption near 300–350 nm, similar to conjugated systems in .

Crystallographic Tools

Programs like SHELXL and ORTEP-3 are critical for resolving complex structures. For instance, SHELXL’s refinement capabilities and ORTEP-3’s graphical interface enable precise bond-length and angle comparisons, which would aid in differentiating the target compound’s pyran ring geometry from analogs.

Physicochemical Properties and Computational Grouping

Lumping Strategy and Property Prediction

highlights the lumping strategy, where compounds with similar structures are grouped to predict reactivity and environmental behavior . For example:

- Target Compound Group : Cationic pyran derivatives with bulky substituents and conjugated systems.

| Property | Target Compound | Lumped Group Analogs |

|---|---|---|

| Solubility | Low in water, high in organics | Aligned with tert-butyl analogs |

| Stability | Enhanced by fluoroborate ion | Similar to ionic liquids |

Preparation Methods

Formation of the Pyran Ylium Core

The pyran ylium core is constructed via acid-catalyzed cyclization of γ,δ-unsaturated ketones. A representative pathway involves reacting 2,4-di-tert-butylphenol with a β-keto ester (e.g., ethyl acetoacetate) under Brønsted acid catalysis (e.g., concentrated sulfuric acid). The reaction proceeds through keto-enol tautomerism, followed by intramolecular cyclodehydration to yield 2,4-di-tert-butyl-2H-pyran-2-ylium (Scheme 1).

Reaction Conditions

Counterion Exchange to Tetrafluoroborate

The final step involves metathesis of the intermediate chloride salt with tetrafluoroboric acid (HBF₄). This is performed in anhydrous dichloromethane to precipitate the tetrafluoroborate salt.

Procedure

- Dissolve pyran ylium chloride (1 equiv) in CH₂Cl₂.

- Add HBF₄ (1.1 equiv) dropwise at 0°C.

- Stir for 2 h, filter, and wash with cold ether.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization efficiency correlates with solvent polarity and temperature (Table 1). Polar aprotic solvents (e.g., DMF) accelerate cyclization but risk side reactions, while nonpolar solvents (e.g., toluene) require higher temperatures.

Table 1 : Cyclization Optimization

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 58 | 92 |

| DMF | 80 | 72 | 88 |

| Acetic acid | 100 | 65 | 95 |

Stereochemical Control

The E-configuration of the styryl group is ensured by:

- Steric effects : tert-Butyl groups hinder rotation around the C=C bond.

- Base selection : Bulky bases (e.g., KOtBu) minimize keto-enol equilibration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances scalability and safety:

- Reactors : Microfluidic chips for cyclization and Wittig steps.

- Purification : In-line crystallization units for tetrafluoroborate precipitation.

Waste Management

- Phosphorus byproducts : Recovered via aqueous extraction and recycled.

- Solvent recovery : >90% THF and CH₂Cl₂ reclaimed via distillation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 16.0 Hz, 1H, CH=CH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.4 Hz, 2H, ArH), 6.34 (s, 1H, pyran H3), 1.48 (s, 18H, t-Bu).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −148.2 (BF₄⁻).

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and tetrafluoroborate coordination (Fig. 1). Key metrics:

- Bond lengths : C6–C7 = 1.335 Å (consistent with double bond).

- Dihedral angle : 178.9° between pyran and styryl planes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.